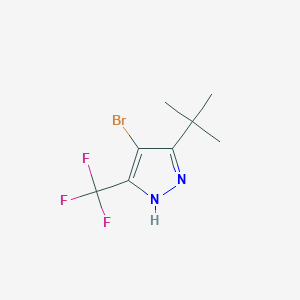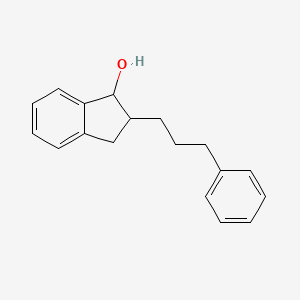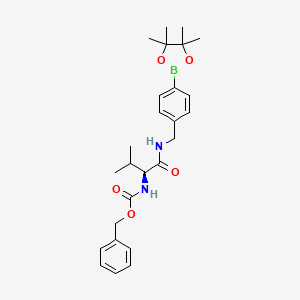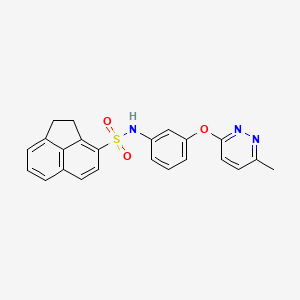
N-(4-amino-2-((2-((3-chlorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-(4-amino-2-((2-((3-chlorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methylbenzamide" is a complex molecule that appears to be related to a family of compounds with potential biological activity. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds that share structural motifs, such as pyrimidinyl groups, amino substitutions, and benzamide derivatives, which can provide insights into the chemical behavior and potential applications of the compound .
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions, starting with simple precursors and building up to more complex structures. For example, the synthesis of 4-((4-chloropyrimidin-2-yl)amino)benzonitrile, an intermediate for HIV-1 reverse transcriptase inhibitors, involves methylation of 2-thiouracil, followed by a reaction with para-aminobenzonitrile and subsequent chlorination . This suggests that the synthesis of the compound may also involve similar steps, such as functional group transformations and the use of reagents like iodomethane, sodium hydroxide, and phosphorus oxychloride.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using spectroscopic techniques such as IR, 1H, and 13C NMR . For instance, significant stretching vibrations in the IR spectra and chemical shifts in the NMR spectra provide information about the functional groups present and their environment within the molecule. The compound likely exhibits similar spectroscopic features that can be used to confirm its structure and purity.
Chemical Reactions Analysis
The chemical reactivity of related compounds can be inferred from their functional groups and electronic structure. For example, the presence of nitroso groups in N-(6-amino-3,4-dihydro-3-methyl-5-nitroso-4-oxopyrimidin-2-yl) derivatives leads to unusual intramolecular bond lengths and very short intermolecular hydrogen bonds . The compound , with its amino, thio, and benzamide groups, may also engage in specific chemical reactions, such as hydrogen bonding, redox reactions, and intramolecular cyclizations.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be deduced from its molecular structure and the properties of similar compounds. For instance, the solubility, melting point, and stability of the compound can be influenced by the presence of chlorophenyl, amino, and thio groups. The reductive chemistry of related compounds, such as the bioreductive drug 5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzamide, indicates that the compound may also exhibit selective toxicity and undergo enzymatic reduction under hypoxic conditions .
Wissenschaftliche Forschungsanwendungen
Polymer Synthesis and Properties
A study by Butt et al. (2005) focused on the synthesis and characterization of novel aromatic polyimides using different diamines, polymerized with various dianhydrides. These polymers exhibited good solubility in organic solvents and high thermal stability, with degradation temperatures ranging from 240°C to 550°C, suggesting potential applications in high-performance materials and electronics Butt et al., 2005.
Anticancer Activity
Another study by Huang et al. (2020) described the design, synthesis, and biological evaluation of a compound with a similar structure, showing significant anticancer activity against various human cancer cell lines. The compound exhibited promising results in inhibiting the proliferation of human colon cancer, lung adenocarcinoma, and gastric cancer cell lines Huang et al., 2020.
Antimicrobial and Antioxidant Potential
Kumar et al. (2011) explored the antimicrobial and antioxidant potential of newly synthesized quinazoline-4(3H)-ones, which might share some structural similarities with the compound . These compounds showed potent inhibitory action against tested bacterial strains and manifested profound antioxidant potential in DPPH assay Kumar et al., 2011.
Wirkmechanismus
Mode of Action
It’s known that kinase inhibitors typically work by binding to the kinase’s active site, thereby preventing it from phosphorylating other proteins and disrupting the signaling pathway . This can lead to changes in cell growth, differentiation, and survival.
Biochemical Pathways
For instance, the Dual specificity tyrosine-phosphorylation-regulated kinase 1A is involved in neuronal development and function, and its dysregulation has been linked to neurodevelopmental disorders .
Pharmacokinetics
These properties are crucial in determining the compound’s bioavailability, ie, the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Kinase inhibitors typically result in the disruption of cell signaling pathways, leading to changes in cell growth, differentiation, and survival . In the context of cancer, this can result in the inhibition of tumor growth and proliferation .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect a drug’s stability and its interaction with its target . .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[4-amino-2-[2-(3-chloroanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN5O3S/c1-11-5-7-12(8-6-11)18(28)24-16-17(22)25-20(26-19(16)29)30-10-15(27)23-14-4-2-3-13(21)9-14/h2-9H,10H2,1H3,(H,23,27)(H,24,28)(H3,22,25,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJVKBNYGIXIKMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(N=C(NC2=O)SCC(=O)NC3=CC(=CC=C3)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[10-(3,4-Dimethylphenyl)-3,5,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaen-4-yl]-5-methoxyphenol](/img/structure/B2524406.png)
![methyl 6-chloro-2-(2-((2,4-difluorophenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B2524407.png)


![Methyl 4-hydroxy-1-{[3-(trifluoromethyl)anilino]carbonyl}-2-pyrrolidinecarboxylate](/img/structure/B2524417.png)


![tert-butyl N-[(3S,4R)-3,4-dihydroxycyclohexyl]carbamate](/img/structure/B2524421.png)





